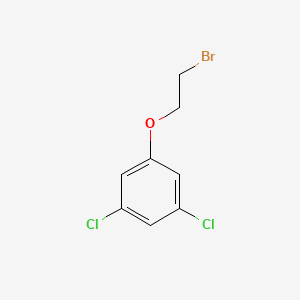

1-(2-Bromoethoxy)-3,5-dichlorobenzene

Descripción general

Descripción

1-(2-Bromoethoxy)-3,5-dichlorobenzene is an organic compound characterized by the presence of a bromoethoxy group attached to a benzene ring substituted with two chlorine atoms at the 3 and 5 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-3,5-dichlorobenzene can be synthesized through a multi-step process. One common method involves the reaction of 3,5-dichlorophenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as distillation and high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Bromoethoxy)-3,5-dichlorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the bromoethoxy group can yield the corresponding ethoxy derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of ethoxy derivatives.

Aplicaciones Científicas De Investigación

1-(2-Bromoethoxy)-3,5-dichlorobenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Employed in the development of novel materials with specific properties, such as polymers and liquid crystals.

Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.

Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.

Mecanismo De Acción

The mechanism of action of 1-(2-Bromoethoxy)-3,5-dichlorobenzene involves its interaction with various molecular targets. The bromoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The chlorine atoms on the benzene ring can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

1-(2-Bromoethoxy)-2-bromobenzene: Similar structure but with an additional bromine atom on the benzene ring.

1-(2-Bromoethoxy)-4-chlorobenzene: Similar structure but with a single chlorine atom at the 4 position.

1-(2-Bromoethoxy)-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a dichloro substitution.

Uniqueness: 1-(2-Bromoethoxy)-3,5-dichlorobenzene is unique due to the presence of both bromoethoxy and dichloro substituents, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable intermediate in the synthesis of various organic compounds and materials.

Actividad Biológica

1-(2-Bromoethoxy)-3,5-dichlorobenzene is an organic compound with the formula C₈H₇BrCl₂O. It features a benzene ring substituted with two chlorine atoms and a bromoethoxy group. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The structural formula of this compound is illustrated below:

- Benzene Ring : Provides stability through delocalized electrons.

- Chlorine Substituents : Located at the 3rd and 5th positions, influencing reactivity and biological interactions.

- Bromoethoxy Group : Enhances the compound's electrophilic nature, allowing it to participate in nucleophilic substitution reactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key findings:

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit selective antibacterial properties. For instance, a screening of various derivatives showed activity against Gram-positive bacteria such as Bacillus subtilis. The minimal inhibitory concentrations (MIC) for these compounds were documented, showcasing their potential as antibacterial agents.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 50 | Antibacterial |

| Compound B | 30 | Antifungal |

| This compound | TBD | TBD |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may exhibit cytotoxic effects on various cancer cell lines. For example, derivatives of similar structures have shown selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing new anticancer therapies.

The mechanism of action of this compound is hypothesized to involve:

- Electrophilic Interactions : The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles in biological systems.

- Enzyme Modulation : The compound may interact with specific enzymes or receptors, altering their activity and thus affecting cellular processes.

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

-

Antibacterial Screening :

- A study evaluated a series of halogenated compounds against E. coli and S. aureus, revealing that certain substitutions led to enhanced antibacterial activity.

- Results indicated that compounds with electron-withdrawing groups exhibited stronger antibacterial effects.

-

Anticancer Evaluation :

- In vitro studies on breast cancer cell lines demonstrated that specific derivatives showed significant cytotoxicity compared to control groups.

- The structure-activity relationship (SAR) analysis indicated that modifications in the bromoethoxy group influenced the anticancer efficacy.

Propiedades

IUPAC Name |

1-(2-bromoethoxy)-3,5-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O/c9-1-2-12-8-4-6(10)3-7(11)5-8/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJVOSZFQCWPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623813 | |

| Record name | 1-(2-Bromoethoxy)-3,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18800-31-2 | |

| Record name | 1-(2-Bromoethoxy)-3,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.